7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-Chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:
- A 4-(dimethylamino)phenyl group at position 4, introducing a strong electron-donating substituent that may influence solubility, pharmacokinetics, and receptor affinity.
- A ketone moiety at position 3, contributing to hydrogen-bonding capabilities.
Properties
IUPAC Name |
7-chloro-4-[4-(dimethylamino)phenyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-19(2)14-4-6-15(7-5-14)20-10-12-9-13(18)3-8-16(12)22-11-17(20)21/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOTUUOWEPXZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable electrophile to form the benzoxazepine ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Dimethylamino Phenyl Group: This step often involves a nucleophilic substitution reaction where a dimethylamino phenyl group is introduced using reagents like dimethylamine and a suitable aryl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.
Catalysts and Solvents: The use of catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) can enhance reaction efficiency and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium on carbon (Pd/C) can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced benzoxazepine derivatives.
Substitution Products: Halogenated or alkylated benzoxazepine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is , with a molecular weight of 320.78 g/mol. The compound features a benzoxazepine core structure that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against breast cancer cell lines. Research has shown that derivatives of benzoxazepines can selectively target various cancer pathways. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells through activation of the aryl hydrocarbon receptor (AhR) pathway .
Case Study: MCF-7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | AhR activation leading to apoptosis |
Neurological Applications
The compound also shows promise in the treatment of neurological disorders. Its structural similarity to other psychoactive compounds suggests potential applications in modulating neurotransmitter systems. Studies indicate that benzoxazepines can influence GABAergic pathways, which are crucial in conditions like anxiety and epilepsy.
Case Study: GABAergic Modulation
Synthesis and Functionalization
The synthesis of this compound has been explored extensively. Various methods have been developed to enhance its yield and functionalization capabilities. Recent advancements include microwave-assisted synthesis techniques that improve reaction times and product purity .
Mechanism of Action
The mechanism of action of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved include:
Neurotransmitter Modulation: Influences the release and uptake of neurotransmitters in the central nervous system.
Enzyme Inhibition: Inhibits specific enzymes involved in inflammatory and pain pathways.
Comparison with Similar Compounds
Key Features :
- Lacks the electron-rich aromatic substituent (dimethylamino phenyl) of the target compound, which may reduce binding affinity to amine-sensitive receptors.
- Used industrially as a chemical standard and intermediate, as noted in Parchem’s product specifications .
Coumarin-Benzoxazepin Derivatives ()
Example Compound :
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h)
Key Features :
- Incorporates a coumarin moiety, known for fluorescence and antimicrobial activity.
- The fused tetrazole and pyrazolone rings add structural complexity, likely influencing bioavailability and metabolic stability.
- Compared to the target compound, the coumarin group may enhance UV absorption properties but reduce CNS penetration due to increased molecular weight.
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
Molecular Formula : C₁₆H₁₂ClN₃O₃
Substituents :
- 7-NO₂
- 2-Chlorophenyl
Key Features :
- A benzodiazepine derivative with a nitro group critical for GABAₐ receptor potentiation.
- The nitro group enhances electrophilicity but may increase photodegradation risks.
- Unlike the target benzoxazepinone, Methylclonazepam’s diazepine ring lacks an oxygen atom, altering conformational flexibility .
Comparative Data Table
Research Findings and Pharmacological Implications
- Electron-Donating Groups: The dimethylamino phenyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to allyl or nitro-substituted analogs .
- Synthetic Utility: Allyl-substituted benzoxazepinones (e.g., CAS 88442-99-3) are key intermediates for coupling reactions, as demonstrated in tetrazole hybrid syntheses .
- Stability Considerations: Nitro groups (as in Methylclonazepam) improve receptor affinity but may reduce metabolic stability compared to dimethylamino substituents .
Biological Activity
7-Chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as a benzoxazepine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.81 g/mol. The compound features a chloro group and a dimethylamino group attached to a benzoxazepine core, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits such as Alzheimer's disease .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the neuroprotective properties of benzoxazepine derivatives found that this compound significantly reduced neuronal apoptosis in vitro models exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .
- Antidepressant Activity : In a rodent model of depression, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was hypothesized to involve modulation of serotonergic pathways alongside cholinergic enhancement .
- Anticancer Potential : Research has indicated that this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The combination with other chemotherapeutic agents showed synergistic effects in reducing tumor viability .
Q & A
Q. What are the common synthetic routes for 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For benzoxazepin derivatives, acylation of core intermediates (e.g., benzodiazepine precursors) under basic conditions is a key step. For example, similar compounds have been synthesized via Friedel-Crafts alkylation followed by dehydration and condensation with aromatic aldehydes . Solvent choice (e.g., methanol or THF) and catalysts like potassium tert-butoxide (t-BuOK) are critical for controlling reaction pathways .
Q. What characterization techniques are essential for confirming the structure of this compound?
Standard methods include:
- X-ray crystallography : Resolves stereochemistry and bond configurations (e.g., crystal systems, space groups, and displacement parameters) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen environments (e.g., δ 8.76 ppm for aromatic protons in related quinoline derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How is the biological activity of this compound initially screened in academic research?
Preliminary screening involves:
- In vitro enzymatic assays : Measure IC₅₀ values against target proteins (e.g., viral proteases like NS2B/NS3, with competitive inhibition modes confirmed via kinetic studies) .
- Molecular docking : Predict binding interactions using software like AutoDock or Schrödinger, guided by crystallographic data .
Q. What safety precautions are recommended for handling this compound?
Follow general guidelines for benzodiazepine derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of inhalation, move to fresh air and seek medical attention.
- Refer to safety data sheets (SDS) for specific first-aid measures and disposal protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (e.g., methanol) favor alternative pathways .
- Catalyst tuning : Adjust t-BuOK concentrations to balance reaction rates and side-product formation .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How do structural modifications influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at position 7) enhance protease inhibition by stabilizing enzyme-ligand interactions .
- Aromatic substituents (e.g., 4-dimethylaminophenyl) improve solubility and target affinity via π-π stacking .
- Ring saturation : Dihydro configurations (4,5-dihydro) reduce conformational flexibility, increasing binding specificity .
Q. How can contradictory data in enzymatic assays be resolved?
Contradictions may arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays : Validate results using fluorescence-based and colorimetric methods .
- Purity analysis : Employ HPLC with C18 columns to detect impurities (e.g., des-chloro byproducts) .
- Buffer optimization : Adjust pH and ionic strength to match physiological conditions .
Q. What advanced techniques are used to resolve crystallographic ambiguities?
- High-resolution X-ray diffraction : Collect data at low temperatures (100 K) to minimize thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) .
- Density functional theory (DFT) : Compare experimental and computed bond lengths/angles to validate structural models .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Replace protons with deuterium to identify rate-determining steps .
- Trapping intermediates : Use quenching agents (e.g., acetic anhydride) to isolate and characterize transient species .
- Computational modeling : Simulate transition states with Gaussian or ORCA software to propose plausible pathways .
Q. What strategies are employed for impurity profiling in pharmaceutical-grade synthesis?
- Reference standards : Use EP/PhEur-certified impurities (e.g., des-methyl or halogenated variants) for calibration .
- LC-MS/MS : Detect trace impurities (<0.1%) with high sensitivity .
- Forced degradation studies : Expose the compound to heat, light, or hydrolysis to identify degradation pathways .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., PubChem) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antiviral or CNS-targeting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
